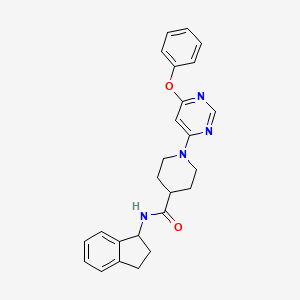

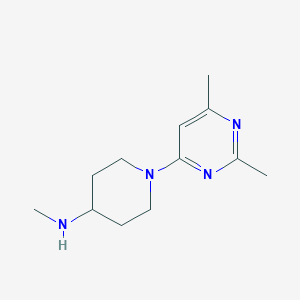

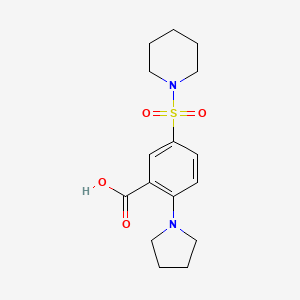

![molecular formula C15H13F3N4O3S B2363257 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034241-60-4](/img/structure/B2363257.png)

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C15H13F3N4O3S and its molecular weight is 386.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Biological Activity

Nicotinamides, including compounds structurally related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide, have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. These compounds serve as key components in various metabolic processes due to their role as cofactors. Structural characterization using techniques such as X-ray crystallography and NMR spectroscopy provides insight into their biological activities. For instance, the aquaporin inhibitor 2-nicotinamido-1,3,4-thiadiazole has been synthesized to leverage the inherent characteristics of nicotinamide and 1,3,4-thiadiazole groups for potential therapeutic applications (Burnett, Johnston, & Green, 2015).

Pharmacological Activities

Research into nicotinamide derivatives has revealed a wide range of pharmacological activities. For example, a study on nicotinamide derivatives as gastric H+/K(+)-ATPase inhibitors highlights the synthesis of compounds that inhibit gastric acid secretion, potentially serving as treatments for acid-related gastrointestinal disorders (Terauchi et al., 1997). Furthermore, the synthesis and evaluation of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives have shown significant antioxidant activities and urease inhibition, indicating potential applications in managing oxidative stress and related disorders (Khan et al., 2010).

Inhibitory Effects on Biological Processes

The discovery and development of substituted thiadiazoles as inhibitors of Staphylococcus aureus Sortase A exemplify the therapeutic potential of nicotinamide-related compounds in combating bacterial infections. These inhibitors display affinities in the low micromolar range, suggesting a novel mode of action through covalent binding to the active site of the enzyme (Wehrli et al., 2019).

Antiproliferative and Anticancer Activities

Several studies have investigated the antiproliferative and apoptosis-inducing activities of nicotinamide derivatives and related compounds. For instance, the synthesis of 2-(3-aminophenyl)-benzothiazole derivatives and their evaluation as antiproliferative agents against various cancer cell lines have demonstrated the potential of these compounds in cancer therapy (Zhang et al., 2018). Additionally, a novel 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivative has been shown to inhibit tumor cell invasion and potentiate the apoptotic effect of TNFα by abrogating NF-κB activation, highlighting its potential as an anticancer agent (Ningegowda et al., 2016).

Properties

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O3S/c1-21-11-5-4-10(7-12(11)22(2)26(21,24)25)20-14(23)9-3-6-13(19-8-9)15(16,17)18/h3-8H,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMBTIBDYKMTSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F)N(S1(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

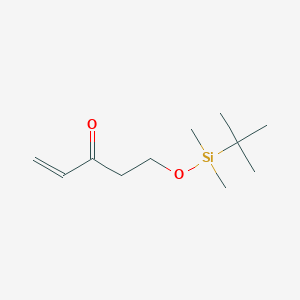

![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2363174.png)

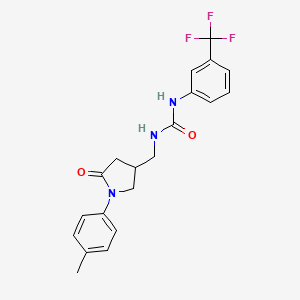

![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)

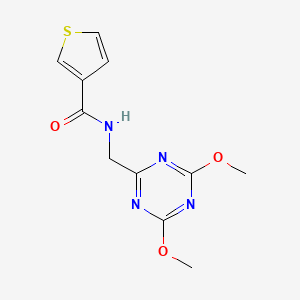

![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)

![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)